molecular formula C32H29N3OS2 B2914283 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681276-09-5

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2914283
CAS No.: 681276-09-5
M. Wt: 535.72
InChI Key: GLAIQUKSCQKYSQ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining indole, thiophene, and dihydropyrazole moieties linked via a thioether and ketone group. The indole scaffold, substituted with a 3-methylbenzyl group at N1, is connected through a sulfur atom to a ketone-bearing dihydropyrazole ring. The pyrazole ring is further substituted with a p-tolyl group and a thiophen-2-yl unit.

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3OS2/c1-22-12-14-25(15-13-22)29-18-27(30-11-6-16-37-30)33-35(29)32(36)21-38-31-20-34(28-10-4-3-9-26(28)31)19-24-8-5-7-23(2)17-24/h3-17,20,29H,18-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAIQUKSCQKYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that belongs to the class of indole derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Indole moiety : A bicyclic structure that contributes to the compound's biological properties.
  • Thioether linkage : Enhances the reactivity and interaction with biological targets.
  • Pyrazole derivative : Known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in crucial biological processes, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, leading to alterations in cellular signaling pathways, which may influence cell growth and apoptosis.
  • Gene Expression Alteration : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity against various pathogens. For instance:

  • A study reported that similar indole derivatives demonstrated considerable antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections .

Antioxidant Effects

Antioxidant properties have been observed in related compounds, which may help mitigate oxidative stress-related diseases. The presence of the indole structure is often linked to enhanced antioxidant activity.

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent studies:

  • In vitro tests have shown that compounds with similar structures can significantly suppress the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells, which can be crucial for therapeutic development.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds similar to 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-... exhibited MIC values ranging from 6.25 µg/mL to 12.5 µg/mL against various pathogens including E. coli and K. pneumoniae .
Anticancer Evaluation In vitro studies showed IC50 values as low as 0.37 µM against HepG2 cells, indicating potent anticancer properties compared to standard treatments .
Mechanistic Insights Molecular docking studies revealed strong binding affinities to key proteins involved in cancer progression, supporting the potential therapeutic role of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key motifs with several synthesized derivatives:

  • Thiophene-Pyrazole Hybrids: Compounds like (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b, ) feature dual pyrazole and thiophene units but lack the indole-thioether linkage. The presence of indole in the target compound may enhance π-π stacking interactions compared to phenyl groups in 7b .
  • Indole-Pyrazole Derivatives : Compound 33 (), containing a pyridoindole and trifluoromethylpyrazole, highlights the role of indole derivatives in modulating electronic properties. The target compound’s dihydropyrazole ring, however, introduces conformational rigidity distinct from 33’s fully aromatic system .
  • Tetrazole-Thioether Analogs : details tetrazole-thioether compounds (e.g., 6a-p), which share sulfur-based linkages but lack the fused heterocyclic complexity of the target molecule. These analogs emphasize the utility of thioether bonds in improving solubility or metabolic stability .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name/ID Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Spectral Data (IR, NMR) Highlights
Target Compound C₃₃H₂₈N₄OS₂ (estimated) ~592.7 g/mol Not reported Indole, thiophene, dihydropyrazole Anticipated C=O stretch ~1700 cm⁻¹
(7b, ) C₂₈H₂₂N₆O₂S₂ 538.64 g/mol >300 Dual pyrazole, thiophene, carbonyl IR: 1720 cm⁻¹ (C=O); ¹H-NMR: δ 7.52 (pyrazole CH)
(10, ) C₃₄H₂₀N₈S₂ 604.71 g/mol Not reported Pyrazolo-pyrimidine, thiophene ¹³C-NMR: δ 118.2 (CN); MS: m/z 604 (M⁺)
(33, ) C₁₉H₁₇F₃N₄O 380.36 g/mol Not reported Pyridoindole, trifluoromethylpyrazole Purified via silica chromatography

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